molecular formula C15H24 B1262578 5alpha,10beta-Sibirene

5alpha,10beta-Sibirene

Cat. No. B1262578
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,10beta-sibirene is a sibirene. It is an enantiomer of a 5beta,10alpha-sibirene.

Scientific Research Applications

Sesquiterpenes and Taxane Diterpenoids

  • Sesquiterpenes Isolation and Anti-Inflammatory Properties : The sesquiterpenes, including compounds related to 5alpha,10beta-Sibirene, were isolated from Croton arboreous. These compounds showed anti-inflammatory activity against ear edema in mice (Aguilar-Guadarrama & Ríos, 2004).

  • Taxane Diterpenoids in Taxus Species : Studies on Taxus species have identified various taxane diterpenoids, related to 5alpha,10beta-Sibirene, which exhibit significant cytotoxic activities against human hepatoma tumor cells (Shen et al., 2001). Another study on Taxus yunnanensis identified taxane diterpenoids and sesquiterpenes that could have medicinal potential (Nguyen et al., 2003).

Biotransformation and Taxoid Metabolism

  • Biotransformation in Catharanthus roseus Cultures : Biotransformation of a compound structurally similar to 5alpha,10beta-Sibirene by Catharanthus roseus cell cultures yielded new taxoids, demonstrating the potential of cell culture systems in generating novel compounds for pharmacological research (Dai et al., 2002).

  • Microbial and Reducing Agents Catalysis : Microbial and reducing agents were used to catalyze the rearrangement of taxanes, related to 5alpha,10beta-Sibirene, which could help in understanding and potentially manipulating taxane pathways for therapeutic purposes (Sun et al., 2001).

Antifeedant and Cytotoxic Properties

  • Antifeedant Silphinene Sesquiterpenes : Sesquiterpenes related to 5alpha,10beta-Sibirene showed antifeedant action against several insect species, suggesting their potential use in pest control (Reina et al., 2002).

  • Cytotoxic Taxane Diterpenoids : New taxane diterpenoids isolated from Taxus species, structurally similar to 5alpha,10beta-Sibirene, demonstrated cytotoxic activities, hinting at their potential in cancer research (Shi et al., 2004).

properties

Product Name

5alpha,10beta-Sibirene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

ALUIZDJKPCNAGJ-LSDHHAIUSA-N

Isomeric SMILES

CC(C)C1=C[C@H]2C(=C)CCC[C@@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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